molecular formula C10H11FO3 B15289883 1-Benzoyloxy-3-fluoropropan-2-ol CAS No. 62522-72-9

1-Benzoyloxy-3-fluoropropan-2-ol

Cat. No.: B15289883
CAS No.: 62522-72-9
M. Wt: 198.19 g/mol
InChI Key: JGVDQMMPENFZTL-UHFFFAOYSA-N
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Description

1-Benzoyloxy-3-fluoropropan-2-ol is a chemical compound utilized in organic synthesis and medicinal chemistry research. It serves as a key synthetic intermediate. The primary research application identified for this compound is in the preparation of fluorohydroxyacetone and its various esters, which have been studied for their potential biological activities . The compound can be synthesized from the appropriate benzoyl chloride and 3-fluoro-1,2-propanediol . As a fluorinated analog of similar halo-propanol esters, it provides a valuable building block for researchers exploring structure-activity relationships, particularly in the development of new chemical entities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62522-72-9

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3-fluoro-2-hydroxypropyl) benzoate

InChI

InChI=1S/C10H11FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

JGVDQMMPENFZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CF)O

Origin of Product

United States

Elucidation of Molecular Architecture: Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full analysis would involve a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR.

¹H-NMR for Proton Environment and Coupling Analysis

Proton NMR (¹H-NMR) would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For 1-Benzoyloxy-3-fluoropropan-2-ol, one would expect to observe distinct signals for the aromatic protons of the benzoyl group, the methine proton on the carbon bearing the hydroxyl group (C2), and the diastereotopic methylene (B1212753) protons adjacent to the fluorine (C3) and the benzoyloxy group (C1). The coupling constants between these protons would be crucial for confirming the connectivity of the propanol (B110389) backbone. The presence of the chiral center at C2 would render the protons on C1 and C3 diastereotopic, leading to more complex splitting patterns.

¹³C-NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C-NMR) provides information on the number of non-equivalent carbon atoms and their electronic environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the three carbons of the fluoropropanol backbone. The chemical shifts would confirm the hybridization states (sp², sp³) and the presence of electronegative substituents (oxygen, fluorine). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

¹⁹F-NMR for Fluorine Environment and Through-Bond/Space Interactions

Fluorine-19 NMR (¹⁹F-NMR) is highly sensitive and would provide a single signal for the fluorine atom in the molecule. The chemical shift of this signal is indicative of the local electronic environment. Crucially, coupling between the fluorine nucleus and the adjacent protons on C2 and C3 (²JFH and ³JFH) would be observed in both the ¹H and ¹⁹F spectra, providing definitive evidence for the location of the fluorine atom.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula (C₁₀H₁₁FO₃). The mass spectrum would also display a characteristic fragmentation pattern resulting from the ionization and subsequent decomposition of the molecule. Key fragmentation pathways would likely include the loss of the benzoyloxy group, cleavage of the propanol backbone, and potentially the loss of HF, providing further structural confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad band around 3400 cm⁻¹), the carbonyl group of the ester (C=O stretch, around 1720 cm⁻¹), the C-O bonds of the ester and alcohol, the C-F bond, and the aromatic C-H and C=C bonds of the benzene (B151609) ring.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the solid-state conformation of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Until such experimental data are published, any detailed discussion of the spectral properties of this compound remains speculative.

Reactivity Profiles and Mechanistic Investigations of 1 Benzoyloxy 3 Fluoropropan 2 Ol

Reaction Pathways for Targeted Derivatization

The functional groups of 1-Benzoyloxy-3-fluoropropan-2-ol offer distinct sites for targeted chemical modifications, enabling the synthesis of a variety of derivatives.

The secondary hydroxyl group is a prime site for esterification, allowing for the introduction of various acyl groups. This transformation can be achieved using standard esterification protocols, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). These reactions proceed through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. The choice of acyl group can be tailored to modify the properties of the resulting molecule, for instance, by introducing reporter groups or altering solubility.

The secondary alcohol of the propanol (B110389) moiety can be oxidized to a ketone, yielding 1-benzoyloxy-3-fluoroacetone. This transformation can be accomplished using a range of oxidizing agents. fiveable.me Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions involving the other functional groups. fiveable.meimperial.ac.uk The reaction mechanism typically involves the formation of a chromate (B82759) ester or a periodinane intermediate, followed by an elimination step to afford the ketone.

Conversely, while the propanol moiety already contains a secondary alcohol, reduction is not a typical transformation for this specific functional group unless it is first oxidized to a ketone. However, the benzoate (B1203000) ester can be subject to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the ester to a primary alcohol, yielding 3-fluoropropane-1,2-diol (B1203920) and benzyl (B1604629) alcohol. fiveable.me

The hydroxyl group of this compound can also undergo alkylation to form an ether. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl groups, further diversifying the molecular structure.

Functional Group Interconversions and Strategic Protective Group Chemistry

Functional group interconversions are essential for the strategic manipulation of this compound in multi-step syntheses. fiveable.meimperial.ac.uk For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. ub.eduvanderbilt.edu This transformation facilitates subsequent nucleophilic substitution reactions at that position.

Given the presence of multiple reactive sites, protecting group strategies are often necessary to achieve regioselective transformations. fiveable.me For example, to perform a reaction selectively at the fluorine-bearing carbon, the hydroxyl group might first be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride). This protecting group is stable under many reaction conditions but can be selectively removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me Similarly, if a reaction needs to be performed on the ester, the alcohol could be protected to prevent its interference.

Electrophilic and Nucleophilic Substitution Mechanisms Involving the Fluorinated Propanol

The fluorine atom in this compound is generally a poor leaving group in nucleophilic substitution reactions under standard conditions. youtube.com However, its displacement can be achieved under specific conditions or by neighboring group participation. For example, intramolecular cyclization could be initiated by the deprotonated hydroxyl group, forming an epoxide with the expulsion of the fluoride ion.

Fluorinated alcohols can also act as non-innocent reaction media, and in some cases, as reagents themselves in certain electrochemical transformations. acs.org While direct electrophilic attack on the fluorinated carbon is unlikely, electrophilic additions to a double bond, if one were to be formed from the propanol moiety, could be influenced by the presence of the fluorine atom.

The development of new methods for nucleophilic fluorine substitution using reagents like triethylamine tris(hydrogen fluoride) (Et3N·3HF) has expanded the possibilities for C-F bond formation and substitution. nih.gov Such methods could potentially be applied to derivatives of this compound where the fluorine atom is made more labile.

Reaction Type Reagents and Conditions Product Type Mechanistic Notes
EsterificationAcyl chloride, pyridineDiesterNucleophilic acyl substitution
OxidationPCC or DMPKetoneForms intermediate, followed by elimination
Reduction (of ester)LiAlH4Diol and benzyl alcoholNucleophilic acyl substitution
AlkylationNaH, Alkyl halideEtherSN2 reaction
TosylationTsCl, pyridineTosylateConversion to a good leaving group
Nucleophilic SubstitutionEt3N·3HFFluorinated derivativeSN1 or SN2 depending on substrate

Cyclization and Rearrangement Reactions Initiated from the Propanol Scaffold

The structure of this compound is amenable to various cyclization and rearrangement reactions. For instance, intramolecular transesterification could occur under basic or acidic conditions, potentially leading to the formation of a cyclic ether, although this would require the participation of the benzoate group in a less common manner.

A more plausible cyclization would involve the formation of an epoxide. Treatment with a strong base could deprotonate the hydroxyl group, and the resulting alkoxide could displace the adjacent fluorine atom via an intramolecular SN2 reaction to form a glycidyl (B131873) benzoate derivative.

Quantum Chemical Calculations for Geometrical Structure and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule and for exploring its various possible conformations. For this compound, these calculations would be crucial in understanding how the interplay between the flexible propanol backbone, the bulky benzoyloxy group, and the electronegative fluorine atom dictates its preferred shape.

Studies on related fluorinated organic compounds have demonstrated the significant impact of fluorination on molecular conformation. nih.govemerginginvestigators.org The introduction of fluorine can alter bond lengths and angles, as well as influence the electronic distribution within the molecule, thereby affecting its non-covalent interactions. In the case of this compound, quantum chemical calculations would likely reveal a preference for conformations that minimize steric hindrance between the phenyl ring and the propanol backbone, while maximizing favorable intramolecular interactions.

A typical output of such a study would be a potential energy surface, mapping the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. The relative energies of these conformers, along with the energy barriers separating them, would provide a detailed picture of the molecule's flexibility and the likelihood of it adopting different shapes at a given temperature.

Table 1: Predicted Key Geometrical Parameters of this compound (Hypothetical Data Based on Analogues)

ParameterPredicted ValueBasis of Prediction
C-F Bond Length~1.35 ÅTypical C-F bond length in aliphatic fluorides.
O-H Bond Length~0.96 ÅStandard O-H bond length.
C=O Bond Length~1.23 ÅStandard C=O bond length in esters.
C-O-C Bond Angle (Ester)~115°Typical bond angle in esters, influenced by steric factors.
F-C-C-O Dihedral AngleVariableDependent on the most stable conformer, likely influenced by intramolecular hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.

These simulations would allow for the exploration of a much broader range of conformations than is typically feasible with static quantum chemical calculations. The results would provide insights into how the molecule tumbles and flexes in solution, and how its conformation is influenced by interactions with the surrounding solvent molecules. For example, in a polar solvent like water, conformations that expose the polar hydroxyl and ester groups to the solvent while shielding the nonpolar phenyl ring might be favored.

MD simulations are particularly valuable for understanding the time-scales of conformational changes. nih.gov They can reveal how quickly the molecule transitions between different stable conformers and whether certain conformations are more persistent than others. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or enzymes.

Furthermore, MD simulations can be used to calculate various properties that depend on the ensemble of conformations adopted by the molecule in solution, such as the average dipole moment and the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different parts of the solute.

Prediction of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations are also instrumental in predicting the electronic properties of a molecule, which are key to understanding its reactivity. For this compound, these calculations would provide information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The molecular electrostatic potential (MEP) map would visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is expected that the oxygen atoms of the carbonyl and hydroxyl groups would be regions of high negative potential, while the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group would be regions of positive potential. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap generally implies lower reactivity. jksus.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical reactions. For instance, the electrophilicity index can help to classify the molecule as a strong or marginal electrophile.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data Based on Analogues)

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates the energy of the most available electrons for donation.
LUMO Energy~ -1.5 eVIndicates the energy of the lowest available orbital for electron acceptance.
HOMO-LUMO Gap~ 5.5 eVSuggests moderate chemical stability.
Dipole Moment~ 2-4 DReflects the overall polarity of the molecule.
Electrophilicity IndexModerateSuggests the molecule can act as an electrophile in certain reactions.

Structure-Property Relationships Derived from Advanced Computational Models

By systematically studying a series of analogues of this compound, it is possible to develop quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). acs.orgnih.gov These models use statistical methods to correlate calculated molecular descriptors (such as those described above) with experimentally measured properties or biological activities.

For example, a QSPR study could aim to predict the boiling point or solubility of a series of related benzoyloxy-fluoropropanol derivatives based on calculated descriptors like molecular weight, polar surface area, and dipole moment. Similarly, a QSAR study could be used to predict the biological activity of these compounds, such as their ability to inhibit a particular enzyme, based on a combination of electronic and steric descriptors. researchgate.netulm.ac.id

The development of such models would be highly valuable for the rational design of new compounds with desired properties. For instance, if the goal is to design a more potent analogue of this compound, a QSAR model could be used to identify which structural modifications are most likely to lead to an increase in activity. This computational approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

In the context of this compound, a QSAR study might explore how varying the substituents on the phenyl ring or changing the position of the fluorine atom affects a particular biological endpoint. The resulting model would provide a mathematical equation that describes this relationship, allowing for the prediction of the activity of new, unsynthesized analogues.

Conclusion

1-Benzoyloxy-3-fluoropropan-2-ol represents a scientifically interesting, albeit under-researched, fluorinated propanol (B110389) derivative. Its synthesis from readily available starting materials has been documented, and its structure suggests significant potential as a chiral building block in organic and medicinal chemistry. The strategic placement of the fluorine atom, coupled with the chiral center, makes it an attractive target for further investigation. Future research efforts focused on the detailed characterization of its physicochemical and spectroscopic properties, the optimization of its synthesis, the development of efficient enantiomeric resolution protocols, and the exploration of its utility in the synthesis of novel compounds would be highly valuable to the scientific community.

Design and Synthesis of Analogues and Derivatives of 1 Benzoyloxy 3 Fluoropropan 2 Ol

Modification of the Benzoyl Moiety and Aromatic Substitutions

Modifications to the benzoyl group of 1-Benzoyloxy-3-fluoropropan-2-ol, particularly through aromatic substitution, have been explored to create derivatives with altered electronic properties and reactivity. A notable example involves the synthesis of nitro-substituted analogues. Specifically, 1-(4-nitrobenzoyloxy)- and 1-(3,5-dinitrobenzoyloxy) derivatives of the corresponding 3-halopropan-2-ones have been prepared. nih.gov The synthesis of these compounds starts from the respective 1-benzoyloxy-3-halopropan-2-ols, which are then oxidized to the ketone form. nih.gov The introduction of electron-withdrawing groups like the nitro group onto the benzene (B151609) ring significantly impacts the electronic character of the benzoyl moiety.

The table below summarizes some of the synthesized analogues with modified benzoyl moieties.

Derivative NameStarting MaterialKey ReagentReference
1-(4-Nitrobenzoyloxy)-3-fluoropropan-2-one1-(4-Nitrobenzoyloxy)-3-fluoropropan-2-olOxidizing agent nih.gov
1-(3,5-Dinitrobenzoyloxy)-3-fluoropropan-2-one1-(3,5-Dinitrobenzoyloxy)-3-fluoropropan-2-olOxidizing agent nih.gov

These findings highlight how modifications to the aromatic ring of the benzoyl group can be a viable strategy for tuning the properties of this compound derivatives.

Alterations to the Fluorinated Propanol (B110389) Backbone and Chain Variations

While direct examples of synthesizing analogues of this compound with altered propanol backbones (e.g., butanol or longer chains) are not extensively detailed in the provided search results, the synthesis of related compounds provides insights into potential synthetic routes. For instance, the synthesis of 3-benzyloxy-1-propanol (B156065) involves the reaction of 1,3-propanediol (B51772) with benzyl (B1604629) chloride in the presence of a base. This general approach could be adapted to create longer-chain analogues.

Furthermore, the synthesis of various substituted propanol derivatives has been documented. For example, 1-benzoyloxy-3-chloropropan-2-ol (B8693782) can be synthesized from benzoic acid and epichlorohydrin. chemicalbook.com This highlights the use of epoxide ring-opening reactions as a versatile method for constructing the propanol backbone, which could potentially be applied to create more complex or substituted backbone structures.

The table below outlines a potential synthetic approach for a chain-extended analogue based on general synthetic methods.

Target AnaloguePotential Starting MaterialsPotential Reaction Type
1-Benzoyloxy-4-fluorobutan-2-ol1,2-Epoxy-4-fluorobutane, Benzoic acidEpoxide ring-opening

Further research would be necessary to fully develop and optimize these synthetic pathways for creating a diverse range of analogues with modified propanol backbones and chain lengths.

Synthesis of Chiral Analogues and Stereoisomers for Enantioselective Studies

The presence of a chiral center at the C2 position of the propanol backbone in this compound makes the synthesis of its enantiomerically pure stereoisomers a significant area of research. Enantioselective synthesis and chiral resolution are the primary strategies to obtain the (R)- and (S)-enantiomers, which are crucial for studying stereospecific interactions in biological systems.

One approach to obtaining chiral building blocks is through enzymatic kinetic resolution. For example, lipases from Candida rugosa have been successfully used for the enantioselective biotransformation of related β-blocker building blocks like 1-(isopropylamine)-3-phenoxy-2-propanol. nih.gov This method allows for the separation of enantiomers by selectively acetylating one of them, leading to a product with high enantiomeric purity. nih.gov

Asymmetric synthesis using microbial reductases is another powerful tool. For instance, a reductase from Saccharomyces cerevisiae has been employed for the asymmetric reduction of 3-chloro-1-phenyl-1-propanone to yield (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. nih.gov Such enzymes could potentially be applied to the reduction of a suitable ketone precursor to furnish chiral this compound.

The existence of the (2S)-enantiomer of the related compound, (2S)-1-(benzyloxy)-3-fluoropropan-2-ol, is documented in chemical databases, indicating that methods for its preparation are available. nih.gov

The table below summarizes methods applicable to the synthesis of chiral analogues.

MethodKey FeatureExample ApplicationReference
Enzymatic Kinetic ResolutionSeparation of enantiomers via selective enzymatic reactionResolution of 1-(isopropylamine)-3-phenoxy-2-propanol nih.gov
Asymmetric SynthesisDirect synthesis of a specific enantiomer using a chiral catalyst or reagentSynthesis of (S)-3-chloro-1-phenyl-1-propanol using a yeast reductase nih.gov
Chiral Pool SynthesisUtilization of naturally occurring chiral starting materialsSynthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives researchgate.net

These methodologies provide a robust toolkit for accessing the individual stereoisomers of this compound, enabling detailed enantioselective studies.

Fluorine Position and Substitution Pattern Variations for Modulating Reactivity and Properties

Varying the position of the fluorine atom on the propanol backbone and exploring different halogen substitution patterns are key strategies for modulating the reactivity and physicochemical properties of this compound analogues. The synthesis of such isomers allows for a systematic investigation of the influence of the halogen's location on the molecule's behavior.

Research has been conducted on the synthesis of 1-benzoyloxy-3-halopropan-2-one derivatives, where the halogen at the 3-position was varied between fluorine, chlorine, and bromine. nih.gov These compounds were prepared from the corresponding 3-halo-1,2-propanediols, which were first reacted with benzoyl chloride and then oxidized. nih.gov Comparative studies on these derivatives revealed differences in their properties. nih.gov

The synthesis of positional isomers, such as moving the fluorine atom from the C3 to the C2 position, would provide valuable insights into structure-activity relationships. While a direct synthesis of 1-benzoyloxy-2-fluoropropan-3-ol was not found in the provided results, the general principles of organic synthesis suggest that it could be prepared from appropriate fluorinated building blocks.

The table below illustrates the synthesis of various halogenated analogues.

CompoundStarting MaterialsKey Reaction StepReference
1-Benzoyloxy-3-fluoropropan-2-one3-Fluoro-1,2-propanediol, Benzoyl chlorideOxidation of the corresponding alcohol nih.gov
1-Benzoyloxy-3-chloropropan-2-one3-Chloro-1,2-propanediol, Benzoyl chlorideOxidation of the corresponding alcohol nih.gov
1-Benzoyloxy-3-bromopropan-2-one3-Bromo-1,2-propanediol, Benzoyl chlorideOxidation of the corresponding alcohol nih.gov

The systematic synthesis and comparison of these and other positional isomers of fluorine are crucial for understanding how the placement of this highly electronegative atom governs the chemical and biological characteristics of this class of compounds.

Exploration of Biological and Pharmacological Relevance of 1 Benzoyloxy 3 Fluoropropan 2 Ol Analogues Pre Clinical and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of 1-Benzoyloxy-3-fluoropropan-2-ol, SAR studies focus on how modifications to the glycerol (B35011) backbone, the position and nature of the fluorine substituent, and the characteristics of the benzoyl group influence biological activity.

Research on fluorinated sialic acid inhibitors, which share a glycerol-like side chain, has shown that even small modifications can significantly impact inhibitory potency. nih.govacs.org For instance, increasing the chain length of an acyl group can decrease inhibitory activity, and a clear trend has been observed where increasing the degree of fluorination on an acetamido group leads to a loss of potency. nih.gov This suggests that both steric bulk and electronic properties are critical determinants of activity. nih.gov

In studies on glycerol kinase, analogues of glycerol where hydroxyl groups were replaced by fluorine or hydrogen were examined. nih.govnih.gov These studies found that replacing the hydroxyl groups at the C-1 or C-2 positions of sn-glycerol with fluorine resulted in weak substrates for the enzyme. nih.govnih.gov However, when the C-3 hydroxyl group was substituted, the resulting compounds acted as competitive inhibitors and were not substrates. nih.govnih.gov This highlights the critical role of the substituent's position on the glycerol backbone in determining the nature of the interaction with the enzyme, shifting the molecule's function from a substrate to an inhibitor.

Furthermore, SAR studies on benzofuranyl esters have indicated that the nature and position of substituents on the aromatic ring significantly affect their antimicrobial and antioxidant activities. nih.gov Similarly, in a series of benzyloxy chalcones, the position of a benzyloxy group on the B-ring was found to be a key factor in enhancing inhibitory activity against monoamine oxidase B (MAO-B). nih.gov These findings suggest that for analogues of this compound, variations in the substitution pattern of the benzoyl ring would likely have a profound impact on their biological profile.

Table 1: Impact of Structural Modifications on the Biological Activity of this compound Analogues

Structural Modification Observed Effect on Biological Activity Inference for Analogues
Position of Fluorine Substitution at C-3 of a glycerol backbone can lead to competitive inhibition of glycerol kinase, whereas substitution at C-1 or C-2 results in weak substrate activity. nih.govnih.gov The position of the fluorine atom is critical in determining the mode of interaction with target enzymes.
Nature of Acyl Group Increasing the chain length or degree of fluorination on acyl groups can decrease the inhibitory potency of sialic acid analogues. nih.gov The size and electronic properties of the ester group are key determinants of biological activity.
Aromatic Ring Substitution Substituents on the aromatic ring of benzofuranyl esters and benzyloxy chalcones significantly influence their antimicrobial, antioxidant, and enzyme inhibitory activities. nih.govnih.gov Modifications to the benzoyl ring of the parent compound are likely to modulate its pharmacological effects.

Molecular Interactions with Enzymes and Receptors: In Vitro Mechanistic Studies

In vitro mechanistic studies provide a deeper understanding of how analogues of this compound interact with their biological targets at a molecular level. The introduction of fluorine can significantly alter a molecule's electronic properties, which in turn influences its binding affinity and interactions with enzymes and receptors. researchgate.netbenthamscience.com

Fluorine's high electronegativity can lead to more polarized C-F bonds, which can affect the pKa of nearby functional groups and modulate interactions with metabolizing enzymes. researchgate.netnih.gov This can enhance binding affinity to target receptors. nih.gov For example, the fluorine atom, due to its ability to increase lipophilicity, can greatly affect the hydrophobic interactions between a drug molecule and its receptor. benthamscience.com These hydrophobic interactions are often crucial for the penetration of the molecule into hydrophobic protein pockets. nih.govencyclopedia.pub

Studies on fluorinated sialic acid derivatives have provided insights into how these molecules are recognized by enzymes. Modifications at the C-5 and C-9 positions of the sialic acid scaffold are tolerated, while the C-8 position does not allow for modification, defining the chemical space for developing selective inhibitors. nih.govacs.org In another example, studies with fluorinated and deoxy analogues of glycerol as inhibitors of glycerol kinase from Candida mycoderma showed that replacement of a hydroxyl group with either fluorine or hydrogen led to compounds with similar inhibitory activity. nih.gov

The benzyloxy moiety, related to the benzoyloxy group, has been shown to be important for enzyme interactions. In a study of chalcone (B49325) derivatives, benzyloxy chalcones were found to be potent and reversible inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Molecular dynamics simulations revealed that these compounds were stabilized in the active site of the hMAO-B enzyme through π-π stacking interactions. nih.gov

Mechanistic Understanding of Bioactivity (e.g., Alkylating Ability, Antioxidant Effects, Enzyme Modulation)

The bioactivity of analogues of this compound can be understood through various mechanisms, including their potential as alkylating agents, their antioxidant properties, and their ability to modulate enzyme activity.

Alkylating Ability: The presence of a fluorohydrin motif (a fluorine atom and a hydroxyl group on adjacent carbons) can, under certain biological conditions, lead to the formation of a reactive epoxide intermediate. This epoxide can then act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins and nucleic acids. While this can be a mechanism of toxicity, it can also be harnessed for therapeutic purposes, such as in the design of irreversible enzyme inhibitors.

Antioxidant Effects: The benzoyl ester moiety may contribute to antioxidant activity. While some studies have shown that benzoyl peroxide, a related compound, induces oxidative stress nih.gov, other research on different types of benzoyl esters, such as benzofuranyl esters, has demonstrated antioxidant properties through mechanisms like radical scavenging and metal chelation. nih.gov However, the antioxidant activity of these esters was generally low, which was attributed to the absence of a hydroxyl group on the benzofuran (B130515) ring. nih.gov In contrast, the antioxidant resveratrol (B1683913) has been shown to work synergistically with benzoyl peroxide to inhibit the growth of acne-causing bacteria, suggesting complex interactions between oxidizing and antioxidant compounds. uclahealth.org

Enzyme Modulation: Fluorine substitution is a well-established strategy for modulating enzyme activity. researchgate.net Fluorinated compounds can act as enzyme inhibitors through various mechanisms. nih.gov For example, the strong electron-withdrawing nature of fluorine can stabilize transition states or intermediates in enzymatic reactions, leading to potent inhibition. nih.gov The replacement of a hydroxyl group with fluorine can turn a substrate into a competitive inhibitor, as seen in studies with glycerol kinase. nih.govnih.gov Furthermore, fluorinated functional groups can be designed to act as "suicide substrates," where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. nih.gov

Metabolic Stability and Biotransformation Pathways: In Vitro and Ex Vivo Assessments

The metabolic stability and biotransformation pathways of drug candidates are critical aspects of their preclinical evaluation. The introduction of fluorine into a molecule is a common strategy to enhance metabolic stability. researchgate.netnih.govtandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes. nih.govnih.govencyclopedia.pub This can block potential sites of metabolism, leading to a longer half-life and improved bioavailability. researchgate.netnih.govencyclopedia.pubnih.gov Studies on fluorinated 7-phenyl-pyrroloquinolinone derivatives, for instance, were conducted to improve the metabolic stability of the parent compounds. nih.gov However, it is important to note that the effect of fluorination on metabolic stability is not always straightforward and can depend on the specific fluorination pattern. nih.gov For example, while fluorination can block metabolism at one site, it may shift it to another. bioivt.com

In Vitro and Ex Vivo Assessments: Metabolic stability is typically assessed in vitro using liver microsomes, S9 fractions, or hepatocytes from various species, including humans. frontiersin.orgmdpi.com These systems contain the primary enzymes responsible for drug metabolism. By incubating the compound with these preparations and measuring the rate of its disappearance over time, its intrinsic clearance and metabolic half-life can be determined. frontiersin.org For example, in vitro metabolic stability screening assays are often conducted with rat liver microsomes at a single time point to calculate the half-life. frontiersin.org

Biotransformation Pathways: Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and potential for forming reactive or active metabolites. In vitro systems are also used to generate and identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgmdpi.com For analogues of this compound, potential biotransformation pathways include:

Ester hydrolysis: The benzoyl ester group can be cleaved by esterase enzymes, which are present in plasma and various tissues, to release benzoic acid and 3-fluoropropane-1,2-diol (B1203920). bioivt.com

Oxidation: The propanol (B110389) backbone can undergo oxidation.

Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid, a common phase II metabolic pathway that facilitates excretion.

It is also important to consider the role of non-CYP enzymes, such as aldehyde oxidase (AO), flavin-containing monooxygenases (FMOs), and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), in the metabolism of fluorinated compounds. bioivt.com

Table 2: Common In Vitro Systems for Metabolic Evaluation

In Vitro System Key Enzymes Present Information Gained
Liver Microsomes Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), Uridine diphosphate-glucuronosyltransferases (UGTs) bioivt.com Phase I (oxidation) and some Phase II (glucuronidation) metabolism, metabolic stability, metabolite identification. frontiersin.orgmdpi.com
S9 Fraction CYPs, FMOs, UGTs, Sulfotransferases (SULTs), and other cytosolic enzymes bioivt.com Comprehensive Phase I and Phase II metabolism.
Hepatocytes Full complement of hepatic drug-metabolizing enzymes and transporters mdpi.com Overall hepatic clearance, metabolic pathways, and potential for drug-drug interactions. mdpi.com
Plasma Esterases, Amidases Stability of ester and amide prodrugs. mdpi.com

Influence of Fluorine Introduction on Pharmacological Profiles and Target Engagement

The introduction of fluorine into a molecule can have a profound impact on its pharmacological profile and target engagement. researchgate.nettandfonline.com This is due to fluorine's unique combination of properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.govtandfonline.com

Modulation of Physicochemical Properties:

pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic groups, which can alter a molecule's ionization state at physiological pH. researchgate.net This, in turn, can affect its solubility, permeability, and target binding.

Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can decrease it. benthamscience.com This modulation of lipophilicity can influence a drug's ability to cross cell membranes and access its target. researchgate.net

Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, which can lead to a more favorable orientation for binding to a target protein. researchgate.net

Enhanced Target Engagement:

Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with the protein backbone. These interactions can enhance the binding affinity of a ligand for its target. benthamscience.com

Selectivity: By altering the electronic and steric properties of a molecule, fluorine substitution can improve its selectivity for a particular enzyme isoform or receptor subtype.

Improved Pharmacokinetic Properties:

Metabolic Stability: As discussed previously, fluorine can block metabolic hotspots, leading to increased metabolic stability and a longer duration of action. nih.govtandfonline.comnih.gov

Membrane Permeability: The strategic placement of fluorine can enhance a compound's ability to permeate biological membranes, which can improve its oral bioavailability. researchgate.netresearchgate.netnih.gov

Advanced Analytical Methodologies for Research on 1 Benzoyloxy 3 Fluoropropan 2 Ol

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., HPLC, TLC, GC)

The separation, isolation, and purity assessment of 1-Benzoyloxy-3-fluoropropan-2-ol would likely employ a combination of chromatographic techniques. The choice of method would depend on the scale of the separation and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) would be the primary tool for the purity assessment of this compound. A reversed-phase HPLC method would be a logical starting point, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The presence of the benzoyl group provides a strong chromophore, allowing for sensitive detection using a UV detector, likely at a wavelength around 230 nm. Gradient elution, where the proportion of the organic solvent is gradually increased, would be effective in separating the target compound from potential impurities, which might include starting materials like 3-fluoropropane-1,2-diol (B1203920) or benzoic acid, as well as byproducts.

For preparative HPLC, used for isolating larger quantities of the pure compound, a larger column with the same stationary phase would be employed, along with a higher flow rate. The fractions containing the purified this compound would be collected, and the solvent evaporated to yield the isolated compound.

Thin-Layer Chromatography (TLC) would serve as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate). The separated spots could be visualized under UV light due to the UV-active benzoyl group. The retention factor (Rf) value would provide a preliminary indication of the compound's identity and purity.

Gas Chromatography (GC) could also be a viable technique for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile. A derivatization step, such as silylation of the hydroxyl group, might be necessary to improve its volatility and chromatographic behavior. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. Detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation.

A hypothetical data table for the chromatographic analysis of this compound is presented below. It is important to note that these are representative values and would need to be determined experimentally.

ParameterHPLCTLCGC
Stationary Phase C18 Silica GelSilica Gel 60 F254DB-5 (or equivalent)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHexane:Ethyl Acetate (7:3)Helium
Detection UV (230 nm)UV (254 nm)FID/MS
Retention Time/Rf ~8.5 min (typical)~0.45 (typical)~12.2 min (derivatized)
Purity Assessment >95% (typical target)Single spot (ideal)>95% (typical target)

Radio-HPLC for Radiochemical Purity and Yield Determination in Labeled Compounds

Given the presence of a fluorine atom, this compound is a potential precursor for the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET). After radiolabeling, it is crucial to determine the radiochemical purity and yield of the resulting [¹⁸F]this compound.

Radio-HPLC is the gold standard for this analysis. The system consists of a standard HPLC setup coupled with a radioactivity detector (e.g., a scintillation detector) placed in series after the UV detector. This allows for the simultaneous monitoring of both the mass (UV signal) and the radioactivity of the eluting compounds.

The analytical method would be similar to the HPLC method described above. A small aliquot of the crude radiolabeled reaction mixture would be injected onto the HPLC column. The chromatogram from the UV detector would show peaks corresponding to the unlabeled precursor and any other UV-active species. The radio-detector chromatogram would show a peak corresponding to the [¹⁸F]-labeled product. The retention time of the radioactive peak should match that of the authentic, non-radioactive standard of this compound to confirm its identity.

The radiochemical purity is calculated as the percentage of the total radioactivity that is present in the peak corresponding to the desired radiolabeled product. The radiochemical yield is determined by comparing the total radioactivity of the purified product to the initial amount of [¹⁸F]fluoride used in the synthesis.

A hypothetical data table for the radio-HPLC analysis of [¹⁸F]this compound is provided below.

ParameterValue
HPLC System Agilent 1260 Infinity II (or similar)
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile in Water with 0.1% TFA
Flow Rate 1.0 mL/min
UV Detector 230 nm
Radio-detector Scintillation detector
Retention Time (unlabeled standard) ~8.5 min
Retention Time ([¹⁸F] product) ~8.5 min
Radiochemical Purity >98% (typical requirement)
Radiochemical Yield 30-50% (decay-corrected, typical range)

Enantiomeric Purity Analysis and Chiral Separation Techniques

This compound possesses a chiral center at the C2 position of the propanol (B110389) backbone, meaning it can exist as two enantiomers: (R)-1-Benzoyloxy-3-fluoropropan-2-ol and (S)-1-Benzoyloxy-3-fluoropropan-2-ol. For many pharmaceutical applications, it is essential to use a single enantiomer, as the two enantiomers can have different biological activities. Therefore, methods for determining enantiomeric purity and for separating the enantiomers are critical.

Chiral HPLC is the most common and effective technique for analyzing and separating enantiomers. This is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation.

For this compound, a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica support, would be a good choice. The mobile phase would typically be a mixture of n-hexane and an alcohol, such as isopropanol (B130326) or ethanol. The separation of the enantiomers would be monitored using a UV detector. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Preparative chiral HPLC can be used to isolate the individual enantiomers on a larger scale.

An alternative approach for determining enantiomeric purity involves derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) HPLC or GC column. However, this method is more complex and can introduce impurities from the derivatization reaction.

A hypothetical data table for the chiral HPLC separation of the enantiomers of this compound is presented below.

ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10)
Flow Rate 0.5 mL/min
Detection UV (230 nm)
Retention Time (Enantiomer 1) ~15.3 min
Retention Time (Enantiomer 2) ~18.7 min
Resolution (Rs) >1.5 (baseline separation)
Enantiomeric Purity >99% ee (for a single enantiomer)

Future Research Trajectories and Emerging Paradigms for 1 Benzoyloxy 3 Fluoropropan 2 Ol Chemistry

Integration with Advanced Catalytic Systems for Sustainable Synthesis

The future of 1-Benzoyloxy-3-fluoropropan-2-ol synthesis lies in the adoption of advanced catalytic systems to enhance sustainability. yale.edusigmaaldrich.com Research will likely focus on the use of biocatalysts, such as enzymes, which operate under mild conditions and can reduce both manufacturing costs and environmental impact. The application of catalytic reagents, which are superior to stoichiometric ones, is a core principle of green chemistry that will guide these efforts. yale.edusigmaaldrich.com The goal is to develop processes that not only minimize waste but also improve energy efficiency by enabling reactions at ambient temperature and pressure. yale.edu

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

A primary objective in the evolution of synthetic chemistry is the maximization of atom economy, ensuring that the maximum number of reactant atoms are incorporated into the final product. researchgate.netrsc.org Future synthetic routes for this compound will be designed with this principle at their core. This involves a shift away from traditional methods that may generate significant waste towards innovative, environmentally benign processes. rsc.org

Green chemistry principles will be integral to the development of these new routes. yale.edusigmaaldrich.com This includes the use of safer solvents and the reduction of derivatization steps to minimize the generation of hazardous substances. yale.edu The overarching aim is to create synthetic pathways that are not only efficient but also inherently safer and more environmentally responsible. yale.edusigmaaldrich.com

Mechanistic Elucidation of Underexplored Reactions and Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for unlocking its full synthetic potential. Future research will likely involve detailed mechanistic studies of its known reactions and the exploration of novel transformations. For instance, a 1977 study described the preparation of 1-(Benzoyloxy)-3-halopropan-2-ols and their subsequent oxidation, but a more profound mechanistic understanding could lead to improved and more controlled synthetic applications. nih.gov

Investigating the reactivity of the fluorine and benzoyloxy groups, as well as the hydroxyl group, will provide insights into how the molecule interacts and can be modified. This knowledge will be instrumental in designing new reactions and catalysts with enhanced selectivity and efficiency.

Application as Versatile Building Blocks in Complex Molecule Synthesis and Natural Product Analogues

This compound and related fluorinated propanols are valuable building blocks in organic synthesis. researchgate.net Their trifunctional nature (hydroxyl, benzoyloxy, and fluoro groups) allows for a wide range of chemical modifications, making them ideal starting points for the synthesis of more complex molecules. nih.govnih.gov

Future applications will see these compounds used in the construction of intricate molecular architectures and in the synthesis of analogs of natural products. researchgate.net The incorporation of the fluorine atom can significantly alter the biological properties of a molecule, a feature that is highly desirable in medicinal chemistry. For example, the synthesis of fluorinated analogs of combretastatins has shown promise in developing potent antitumor agents. nih.gov

Computational Design and Prediction of Enhanced Analogues with Desired Chemical or Biological Properties

Computational chemistry will play a pivotal role in the future of this compound research. Structure-based design and docking studies can be employed to predict the binding of novel analogs to biological targets, as demonstrated in the design of combretastatin (B1194345) analogs. nih.gov This in silico approach allows for the rational design of molecules with specific, enhanced properties before their actual synthesis, saving time and resources. nih.govnih.gov

Generative models in deep learning are also emerging as powerful tools for designing molecules with desired properties and improved synthesizability. nih.gov By predicting the properties and potential biological activities of new derivatives, researchers can focus their synthetic efforts on the most promising candidates. This synergy between computational prediction and experimental synthesis will accelerate the discovery of new compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyloxy-3-fluoropropan-2-ol, considering regioselectivity and fluorination efficiency?

  • Methodological Answer : The synthesis typically involves benzoylation of 3-fluoro-1,2-propanediol under anhydrous conditions. A two-step approach is recommended: (1) selective protection of the secondary hydroxyl group using a benzoyl chloride derivative in the presence of a base (e.g., pyridine or DMAP) at 0–5°C to minimize side reactions, followed by (2) fluorination via nucleophilic substitution using a fluorinating agent (e.g., DAST or Deoxo-Fluor). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm regiochemistry using 19F^{19}\text{F} NMR .

Q. How can column chromatography be optimized for purifying this compound while avoiding hydrolytic degradation?

  • Methodological Answer : Use silica gel pre-treated with 1% triethylamine to neutralize acidic sites. Elute with a gradient of hexane/ethyl acetate (4:1 to 1:1) to separate unreacted benzoyl chloride and diol intermediates. Maintain low temperatures (4°C) during purification to prevent hydrolysis of the benzoyl ester. Post-purification, validate purity via HPLC (C18 column, acetonitrile/water 60:40, 1.0 mL/min) and compare retention times with standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : The benzoyloxy group appears as a singlet at δ 7.8–8.1 ppm (aromatic protons), while the fluorinated C-H signal resonates as a triplet of triplets (δ 4.5–5.0 ppm) due to 3JH-F^3J_{\text{H-F}} coupling.
  • 19F^{19}\text{F} NMR : A single peak near δ -120 ppm confirms the presence of the fluorine atom.
  • IR : Strong carbonyl stretch at 1720–1740 cm1^{-1} (benzoyl ester) and O-H stretch at 3400–3500 cm1^{-1} (hydroxyl group).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes from different fluorination protocols be resolved?

  • Methodological Answer : Discrepancies in stereochemistry often arise from competing SN_\text{N}1 and SN_\text{N}2 mechanisms. To resolve this:

  • Perform kinetic studies using variable-temperature 19F^{19}\text{F} NMR to track intermediate formation.
  • Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) for reactions using DAST vs. Deoxo-Fluor.
  • Computational modeling (DFT at the B3LYP/6-31G* level) can predict transition states and rationalize stereochemical preferences .

Q. What role does this compound play in organofluorine chemistry, particularly in catalytic asymmetric synthesis?

  • Methodological Answer : The compound serves as a chiral building block for fluorinated ligands in asymmetric catalysis. For example:

  • Derivatize the hydroxyl group to a phosphine ligand for Pd-catalyzed cross-coupling reactions.
  • Evaluate catalytic efficiency in benchmark reactions (e.g., allylic alkylation) by comparing turnover numbers (TON) and enantioselectivity with non-fluorinated analogs.
  • Use X-ray crystallography (Cu-Kα radiation) to resolve ligand-metal coordination geometry and correlate with catalytic activity .

Q. How can computational models predict the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water) at pH 2, 7, and 12.
  • Calculate free-energy barriers for ester hydrolysis using umbrella sampling.
  • Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC quantification of degradation products.
  • Correlate computational Mulliken charges on the carbonyl carbon with experimental hydrolysis rates .

Handling and Safety

Q. What precautions are necessary for handling this compound, given its potential hydrolytic sensitivity?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture ingress.
  • Use anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.
  • Conduct reactions in flame-resistant fume hoods with PPE (nitrile gloves, safety goggles) due to fluorinating agents' toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.